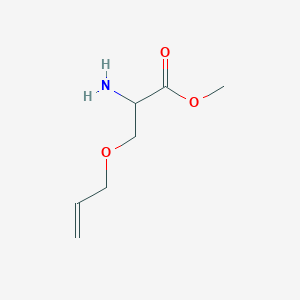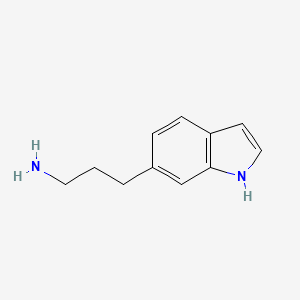
1-(Pyridin-4-yl)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-4-yl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C7H8ClNO2S. It is characterized by the presence of a pyridine ring attached to an ethane sulfonyl chloride group. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(Pyridin-4-yl)ethane-1-sulfonyl chloride typically involves the reaction of pyridine derivatives with sulfonyl chloride reagents. One common method involves the chlorosulfonation of 1-(Pyridin-4-yl)ethane. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve large-scale chlorosulfonation processes with optimized reaction parameters to maximize yield and purity .
Chemical Reactions Analysis
1-(Pyridin-4-yl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions: Typical reagents include nucleophiles such as amines, alcohols, and thiols.
Major Products: The major products formed from these reactions depend on the nature of the nucleophile used. For example, reaction with an amine would yield a sulfonamide derivative.
Scientific Research Applications
1-(Pyridin-4-yl)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfone compounds.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-yl)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a covalent bond between the nucleophile and the sulfonyl group, resulting in the substitution of the chloride ion. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .
Comparison with Similar Compounds
1-(Pyridin-4-yl)ethane-1-sulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:
1-(Pyridin-3-yl)ethane-1-sulfonyl chloride: Similar structure but with the pyridine ring attached at the 3-position.
1-(Pyridin-2-yl)ethane-1-sulfonyl chloride: Pyridine ring attached at the 2-position.
Benzene sulfonyl chloride: Lacks the pyridine ring but has similar reactivity due to the sulfonyl chloride group.
The uniqueness of this compound lies in the position of the pyridine ring, which can influence its reactivity and the types of reactions it undergoes .
Properties
Molecular Formula |
C7H8ClNO2S |
|---|---|
Molecular Weight |
205.66 g/mol |
IUPAC Name |
1-pyridin-4-ylethanesulfonyl chloride |
InChI |
InChI=1S/C7H8ClNO2S/c1-6(12(8,10)11)7-2-4-9-5-3-7/h2-6H,1H3 |
InChI Key |
XNAKKFXDWCROPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=NC=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Fluoro-1-[4-(propan-2-YL)phenyl]ethan-1-amine](/img/structure/B13220843.png)








![2-[2-(2-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13220892.png)

![1-[2-(Chloromethyl)butyl]cyclopent-1-ene](/img/structure/B13220901.png)


